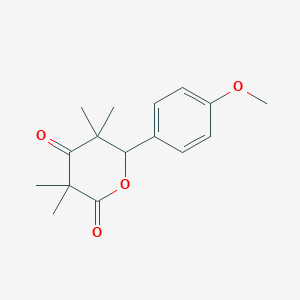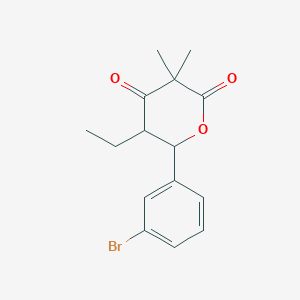![molecular formula C23H19ClN2O2 B5915870 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5915870.png)
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide, commonly known as BZVA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZVA belongs to the class of organic compounds known as benzamides and is characterized by its unique chemical structure. In
Mechanism of Action
The mechanism of action of BZVA is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. BZVA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. BZVA has also been shown to inhibit the activity of the dopamine transporter, which is a receptor that plays a role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BZVA has been shown to have several biochemical and physiological effects. Studies have shown that BZVA can induce apoptosis in cancer cells by activating the caspase pathway. BZVA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. BZVA has been shown to inhibit the activity of HDACs, which are enzymes that play a role in the regulation of gene expression. BZVA has also been shown to inhibit the activity of the dopamine transporter, which is a receptor that plays a role in the regulation of dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BZVA in lab experiments is its potent anti-cancer properties. BZVA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. BZVA has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, one of the limitations of using BZVA in lab experiments is its potential toxicity. Studies have shown that BZVA can induce cell death in normal cells as well as cancer cells, suggesting that caution should be exercised when using BZVA in lab experiments.
Future Directions
There are several future directions for research on BZVA. One area of research is the development of BZVA-based anti-cancer drugs. Studies have shown that BZVA has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Another area of research is the development of BZVA-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that BZVA can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of BZVA and its potential applications in scientific research.
Synthesis Methods
The synthesis of BZVA involves the reaction between 2-chlorobenzoyl chloride and N-benzylglycine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BZVA. The synthesis of BZVA has been reported in several studies, and various modifications to the synthesis method have been proposed to improve the yield and purity of the product.
Scientific Research Applications
BZVA has been studied extensively for its potential applications in scientific research. One of the most promising applications of BZVA is in the field of cancer research. Studies have shown that BZVA has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. BZVA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BZVA has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that BZVA can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-20-14-8-7-13-19(20)22(27)26-21(15-17-9-3-1-4-10-17)23(28)25-16-18-11-5-2-6-12-18/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZXSWKLHCGIHN-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915789.png)


![2-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915802.png)
![2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915813.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5915824.png)
![3-(4-chloro-3-nitrophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5915840.png)

![4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915854.png)
![3-(5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915861.png)
![4-methyl-N-[4-oxo-3-{[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5915873.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915876.png)
